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molecular formula C15H12N2 B073989 3,5-Diphenyl-1H-pyrazole CAS No. 1145-01-3

3,5-Diphenyl-1H-pyrazole

Cat. No. B073989
M. Wt: 220.27 g/mol
InChI Key: JXHKUYQCEJILEI-UHFFFAOYSA-N
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Patent
US05840913

Procedure details

As in Example 2, a melt consisting of 10 g (0.0455 mol) of 3,5-diphenylpyrazole and 0.057 g (0.00455 mol) of dimethyl sulfate was prepared at 200° C. Over the course of 5 hours, 435 g (13.6 mol) of methanol were vaporized at 155° C. and passed through the melt which was maintained at 200° C. 10.4 g (96.9%) of 1-methyl-3,5-diphenylpyrazole were obtained, boiling point 190° C./3 mbar, with a content of 99.2% (GC).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.057 g
Type
reactant
Reaction Step Two
Quantity
435 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:11]=[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(OC)(O[CH3:22])(=O)=O.CO>>[CH3:22][N:8]1[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:11][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:9]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC(=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0.057 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
435 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared at 200° C
CUSTOM
Type
CUSTOM
Details
were vaporized at 155° C.

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 96.9%
YIELD: CALCULATEDPERCENTYIELD 975.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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